molecular formula C14H23NO3 B2545677 tert-butyl (4aR,8aR)-7-oxo-2,3,4,4a,5,6,8,8a-octahydroquinoline-1-carboxylate CAS No. 2309433-20-1

tert-butyl (4aR,8aR)-7-oxo-2,3,4,4a,5,6,8,8a-octahydroquinoline-1-carboxylate

Cat. No.: B2545677
CAS No.: 2309433-20-1
M. Wt: 253.342
InChI Key: MKDLRIZGEHJSRV-ZYHUDNBSSA-N
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Description

tert-Butyl (4aR,8aR)-7-oxo-2,3,4,4a,5,6,8,8a-octahydroquinoline-1-carboxylate is a synthetic organic compound with a complex bicyclic structure It is characterized by the presence of a tert-butyl ester group and a ketone functional group within its octahydroquinoline framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4aR,8aR)-7-oxo-2,3,4,4a,5,6,8,8a-octahydroquinoline-1-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amine and an aldehyde, the intermediate can be cyclized and subsequently esterified to introduce the tert-butyl group .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and esterification processes. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis might be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4aR,8aR)-7-oxo-2,3,4,4a,5,6,8,8a-octahydroquinoline-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (4aR,8aR)-7-oxo-2,3,4,4a,5,6,8,8a-octahydroquinoline-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific biological pathways or diseases .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it a valuable component in various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl (4aR,8aR)-7-oxo-2,3,4,4a,5,6,8,8a-octahydroquinoline-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl (4aR,8aR)-7-oxo-2,3,4,4a,5,6,8,8a-octahydroquinoline-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-14(2,3)18-13(17)15-8-4-5-10-6-7-11(16)9-12(10)15/h10,12H,4-9H2,1-3H3/t10-,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKDLRIZGEHJSRV-ZYHUDNBSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2C1CC(=O)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]2[C@H]1CC(=O)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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